4,4'-Bis(3,4-dicyanophenoxy)biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-(3,4-dicyanophenoxy)phenyl]phenoxy]benzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O2/c29-15-21-5-11-27(13-23(21)17-31)33-25-7-1-19(2-8-25)20-3-9-26(10-4-20)34-28-12-6-22(16-30)24(14-28)18-32/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQXFKBSPSLVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77810-24-3 | |
| Details | Compound: 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer | |
| Record name | 1,2-Benzenedicarbonitrile, 4,4′-[[1,1′-biphenyl]-4,4′-diylbis(oxy)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80348311 | |
| Record name | 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38791-69-4 | |
| Record name | 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 Bis 3,4 Dicyanophenoxy Biphenyl
Established Synthetic Pathways for Monomer Preparation
The primary and most established method for synthesizing 4,4'-Bis(3,4-dicyanophenoxy)biphenyl is through a nucleophilic aromatic substitution (SNA r) reaction. This pathway is a variation of the Williamson ether synthesis, adapted for the formation of diaryl ethers. The reaction involves the condensation of a bisphenolic precursor with an activated aromatic nitrile.
Specifically, the synthesis is achieved by reacting 4,4'-biphenol with a 3,4-dicyanophenyl derivative that possesses a suitable leaving group, such as a halogen, at the 4-position. The hydroxyl groups of 4,4'-biphenol act as the nucleophile, attacking the electron-deficient aromatic ring of the dicyanophenyl compound. The presence of two strong electron-withdrawing cyano (-C≡N) groups ortho and para to the leaving group is crucial as it activates the ring towards nucleophilic attack, facilitating the substitution. This type of reaction is widely employed for creating aryl ether linkages in polymer chemistry. mdpi.combeilstein-journals.org
Achieving high yield and purity of this compound requires careful optimization of several reaction parameters.
Solvent: The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents effectively dissolve the reactants and stabilize the intermediate anionic species (phenoxide) without participating in the reaction.
Base: A weak inorganic base, most commonly anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups of 4,4'-biphenol, forming the more potent bisphenoxide nucleophile. The choice of a non-nucleophilic base is critical to prevent side reactions. d-nb.info In some cases, stronger bases like cesium carbonate (Cs₂CO₃) may be used to enhance reaction rates. mdpi.com
Atmosphere: To prevent oxidation of the phenoxide intermediates and other unwanted side reactions, the synthesis is carried out under an inert atmosphere, typically nitrogen or argon. google.com
Reaction Time: The reaction is monitored until completion, which can take several hours (e.g., 3-24 hours), to ensure maximum conversion of the starting materials. google.com
Following the reaction, the crude product is typically isolated by precipitation in a non-solvent like water or an alcohol-water mixture, followed by filtration. Further purification is often achieved through recrystallization or column chromatography to remove unreacted precursors and byproducts.
Precursor Materials and Reagent Selection
The selection of high-purity precursor materials is fundamental to obtaining a high-quality final product.
Nucleophile Precursor: The core biphenyl (B1667301) unit is provided by 4,4'-biphenol (also known as biphenyl-4,4'-diol). Its purity is crucial as impurities could be incorporated into the final monomer structure.
Electrophile Precursor: The dicyanophenoxy groups are introduced using a derivative of phthalonitrile (B49051) (1,2-dicyanobenzene). The most common precursor is 4-nitrophthalonitrile or a halogenated phthalonitrile like 4-fluorophthalonitrile or 4-chlorophthalonitrile . Fluorine is an excellent leaving group for SNA r reactions due to its high electronegativity, which strongly activates the aromatic ring.
Base/Acid Scavenger: Anhydrous potassium carbonate (K₂CO₃) is the most frequently used base. It is effective, cost-efficient, and easily removed after the reaction.
Solvent: As mentioned, high-purity, anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are required.
The stoichiometry of the reactants is carefully controlled, typically using a slight excess of the phthalonitrile derivative to ensure complete reaction of the biphenol.
Spectroscopic Verification of Monomer Structure
Confirmation of the chemical structure of the synthesized this compound is performed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups in the monomer. The successful synthesis is confirmed by the appearance of characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. The presence of the aryl ether linkage (Ar-O-Ar) is confirmed by strong absorptions in the 1240-1250 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1480-1590 cm⁻¹ range. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular formula C₂₈H₁₄N₄O₂ (approx. 438.4 g/mol ). nih.gov Fragmentation patterns can also offer additional structural information.
Polymerization and Crosslinking Mechanisms of 4,4 Bis 3,4 Dicyanophenoxy Biphenyl
Fundamental Curing Chemistry
The curing of 4,4'-Bis(3,4-dicyanophenoxy)biphenyl involves the transformation of the monomer into a rigid, three-dimensional network. This process is characterized by the conversion of the cyano groups into various stable heterocyclic structures.
The polymerization of this compound leads to the formation of a robust network composed of various thermally stable macrocyclic and heterocyclic structures. The primary structures formed are phthalocyanine (B1677752) and triazine rings, with isoindole serving as a key intermediate. rsc.org
Phthalocyanine Formation: Four phthalonitrile (B49051) units can cyclotetramerize to form a highly stable, planar 18 π-electron aromatic phthalocyanine ring system. dergipark.org.tr This reaction involves the four terminal phthalonitrile moieties of the monomer molecules linking together, often templated by a central metal ion, though metal-free phthalocyanines can also be formed. dergipark.org.trnih.gov The process typically proceeds through the formation of a 1,3-diiminoisoindoline (B1677754) intermediate. dergipark.org.tr
Triazine Formation: Three nitrile groups can undergo cyclotrimerization to form a substituted 1,3,5-triazine (B166579) ring. elsevierpure.com This is a common pathway in the curing of phthalonitrile resins, contributing significantly to the high crosslink density of the final polymer. elsevierpure.com The formation of these polytriazine structures is often identified using Fourier transform infrared (FT-IR) spectroscopy. elsevierpure.com
Isoindole as an Intermediate: Theoretical studies suggest that isoindoline (B1297411) is a critical intermediate in the curing reaction. rsc.org It is formed via the intramolecular cyclization of amidine intermediates, a step that can be significantly promoted by amine curing agents. rsc.org This isoindoline intermediate can then readily react with other phthalonitrile molecules, propagating the network formation and leading to structures like polyisoindoline, triazine, and phthalocyanine. rsc.org
Role of Curing Agents in Network Formation
While phthalonitrile monomers can be thermally self-polymerized at high temperatures, the addition of curing agents or co-reactants is common practice to reduce the curing temperature, control the reaction rate, and tailor the final properties of the polymer network.
Aromatic amines are effective curing agents for phthalonitrile resins. rsc.org The primary amine groups contain active hydrogen atoms that initiate the polymerization through a nucleophilic addition to the cyano groups. rsc.orgthreebond.co.jp This reaction creates more reactive species that propagate the crosslinking process. The structure of the amine curing agent influences the reactivity, processing characteristics, and final properties of the cured resin. nih.gov For example, aromatic amines generally provide excellent thermal stability to the resulting polymer network. threebond.co.jp Compounds such as 1,3-Bis(3-aminophenoxy)benzene (B75826), Bis[4-(4-aminophenoxy)phenyl]sulfone, and 4,4'-bis(4-aminophenoxy)biphenyl (B85200) are used as precursors for high-performance polymers and exemplify the types of aromatic diamines that can facilitate the curing of phthalonitrile systems. ossila.com
| Phthalonitrile Monomer | Curing Agent/Catalyst | Key Finding | Resulting Properties |
|---|---|---|---|
| 1,3-bis(3,4-dicyanophenoxy) benzene (B151609) (BDB) | 4-Aminophenoxy phthalonitrile (APPH) | FT-IR showed the formation of polytriazine structures; APPH facilitated the curing reaction. elsevierpure.com | Outstanding thermal stability, high modulus, and high glass transition temperature (Tg), which improved with increased APPH content. elsevierpure.com |
| 2,2-bis[4-(3,4-dicyanophenoxy)phenyl] propane (B168953) (BDPP) | 4-Aminophenoxy phthalonitrile (APPH) | The introduction of APPH facilitated the curing reaction. elsevierpure.com | Showed outstanding thermal stability and high Tg, which was further improved with higher APPH content. elsevierpure.com |
| Phthalonitrile (model compound) | Aniline (model compound) | The rate-determining step is the initial nucleophilic addition of the amine to the nitrile group. Amines act as H-transfer promoters. rsc.org | Theoretical study explaining the formation of triazine, polyisoindoline, and phthalocyanine. rsc.org |
To simplify processing and eliminate the need for a separate curing agent, self-curing or autocatalytic phthalonitrile monomers have been developed. This is achieved by incorporating a reactive functional group into the monomer's molecular structure. For instance, a phthalonitrile monomer synthesized to contain secondary amino groups can exhibit self-catalytic behavior. rsc.org The active hydrogen atoms from these integrated amino groups can accelerate the crosslinking polymerization of the cyano groups, leading to a lower curing temperature and a faster curing rate. rsc.org Similarly, the introduction of a compound like 4-aminophenoxy phthalonitrile can act as a self-catalyzing curing agent for other phthalonitrile monomers, facilitating the formation of the polymer network. elsevierpure.com
| Monomer System | Curing Mechanism | Key Features | Resulting Polymer Properties |
|---|---|---|---|
| Autocatalytic phthalonitrile monomer with siloxane segments and secondary amino groups (TSOP) | Self-catalytic cyano addition polymerization. Active hydrogens from secondary amino groups accelerate crosslinking. rsc.org | Low melting temperature (77 °C) and a wide processing window (110 °C) due to flexible siloxane segments. rsc.org | The cured polymer (poly(TSOP)) contains phthalocyanine and triazine rings, exhibiting a high glass transition temperature (Tg) of 348 °C and good thermal stability. rsc.org |
Polymerization Kinetics and Curing Profiles of this compound
The polymerization of this compound, a high-performance thermosetting monomer, proceeds through a complex, thermally activated process involving the reaction of its nitrile (-CN) groups. The kinetics of this polymerization and the resulting network structure are highly dependent on the curing conditions, including the presence and concentration of a curing agent and the applied thermal regime. A thorough understanding of these factors is crucial for optimizing the material's properties for various applications.
Influence of Curing Agent Concentration on Reaction Rate
The polymerization of phthalonitrile resins like this compound can be significantly accelerated by the addition of a curing agent, typically an aromatic amine. These agents act as catalysts, lowering the activation energy required for the cyclotrimerization of the nitrile groups, which leads to the formation of a highly cross-linked network of triazine and phthalocyanine rings.
Research on analogous biphenyl (B1667301) phthalonitrile (BPh) resins has demonstrated a clear correlation between the concentration of the curing agent and the rate of polymerization. mdpi.com For instance, studies using amine-based curing agents have shown that increasing the concentration of the curing agent leads to a faster reaction rate. This is often observed through techniques like Differential Scanning Calorimetry (DSC), where a higher concentration of the curing agent results in the exothermic curing peak shifting to lower temperatures. mdpi.com
The effect of a curing agent, such as 1,7-bis(hydroxymethyl)-m-carborane (B1496802) (QCB), on a biphenyl phthalonitrile (BPh) prepolymer was investigated. As the concentration of QCB was increased, a notable acceleration in the polymerization process was observed. This was evidenced by a decrease in the gelation temperature and a narrowing of the processing window. mdpi.com
Table 1: Effect of Curing Agent (QCB) Concentration on the Gelation Temperature of a Biphenyl Phthalonitrile (BPh) Prepolymer mdpi.com
| Curing Agent Concentration (wt%) | Gelation Temperature (°C) |
| 5 | > 300 |
| 10 | 287 |
| 20 | 275 |
| 30 | 260 |
Note: This data is for a related biphenyl phthalonitrile system and is presented to illustrate the general principle of the effect of curing agent concentration.
The increased reaction rate with higher curing agent concentration can be attributed to the greater availability of active species that initiate the polymerization of the nitrile groups. mdpi.com However, it is important to optimize the curing agent concentration, as excessive amounts can potentially lead to plasticization effects or the formation of a less thermally stable network.
Impact of Thermal Regimes on Gelation and Conversion
The thermal regime employed during the curing process has a profound impact on the gelation and the final degree of conversion of this compound. Gelation is the point at which the polymerizing system transitions from a liquid to a solid-like gel, characterized by the formation of an infinite molecular network. The degree of conversion refers to the extent to which the reactive nitrile groups have participated in the polymerization reaction.
Isothermal curing studies, where the material is held at a constant temperature, reveal that both the time to gelation and the final conversion are temperature-dependent. At higher isothermal temperatures, the time to gelation is significantly reduced due to the increased reaction kinetics. Similarly, a higher curing temperature generally leads to a higher degree of conversion within a given timeframe.
The curing behavior of phthalonitrile resins is often characterized by a multi-stage process. An initial curing stage at a lower temperature is typically followed by a post-curing stage at a higher temperature to ensure the completion of the reaction and to achieve optimal thermal and mechanical properties. For example, a common curing schedule for phthalonitrile-based composites involves curing at temperatures ranging from 260°C to 325°C, followed by a post-curing step at temperatures up to 375°C. semanticscholar.org
Table 2: Representative Multi-Stage Curing Profile for a Phthalonitrile Resin semanticscholar.org
| Curing Stage | Temperature (°C) | Duration (hours) |
| 1 | 260 | 8 |
| 2 | 300 | 8 |
| 3 | 325 | 8 |
| Post-cure | 350 | 4 |
| Post-cure | 375 | 4 |
Note: This table provides a general example of a multi-stage curing profile for a phthalonitrile resin system.
The degree of conversion can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the nitrile peak, or through thermal analysis methods like DSC. semanticscholar.org Non-isothermal DSC, where the sample is heated at a constant rate, can also provide valuable information about the curing profile, including the onset, peak, and end temperatures of the curing exotherm.
Volatile-Free Cure Characteristics for High-Integrity Polymer Formation
A significant advantage of the polymerization of phthalonitrile resins, including this compound, is their characteristic volatile-free cure. specificpolymers.com The primary polymerization reaction is an addition cyclotrimerization of the nitrile groups, which does not produce any volatile byproducts. specificpolymers.com
This volatile-free curing process is highly desirable for the fabrication of high-integrity, void-free polymer matrices and composites. In many other thermosetting resin systems, the release of volatiles during cure can lead to the formation of pores and microcracks within the cured material, which can significantly compromise its mechanical properties and long-term durability. The absence of volatile evolution during the cure of this compound minimizes these defects, enabling the formation of a dense and robust cross-linked network. specificpolymers.com
The high thermal stability of the resulting polymer network is a direct consequence of the stable triazine and phthalocyanine ring structures formed during polymerization. Thermogravimetric analysis (TGA) of cured phthalonitrile polymers typically shows high char yields and decomposition temperatures well above 450°C, underscoring their excellent thermal and thermo-oxidative stability. semanticscholar.orgresearchgate.net This inherent stability, combined with the volatile-free cure, makes this compound an attractive monomer for high-performance applications in aerospace, electronics, and other demanding fields where material integrity and thermal resistance are paramount. specificpolymers.comresearchgate.net
Characterization of Polymerization Progression and Resulting Network Structures
Thermal Analysis Techniques for Curing Behavior
Thermal analysis methods are fundamental in studying the curing behavior of thermosetting resins like those derived from 4,4'-Bis(3,4-dicyanophenoxy)biphenyl. These techniques provide critical data on reaction temperatures, heats of reaction, thermal stability, and the kinetics of polymerization.
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the curing process. By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC can quantify the exothermic heat released during the polymerization of the nitrile groups.
In a typical non-isothermal DSC experiment, the this compound monomer, often formulated with a curing agent such as an aromatic diamine, is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min). nih.gov The resulting thermogram displays a broad exothermic peak over a wide temperature range, which corresponds to the curing reaction. The peak temperature of this exotherm shifts to higher values as the heating rate increases.
This data is crucial for determining key curing parameters and for performing kinetic analysis. nih.gov By applying model-free isoconversional methods (like the Flynn-Wall-Ozawa method) or model-based approaches (like the Kissinger method) to the data from multiple heating rates, the activation energy (Ea) of the curing reaction can be calculated. nih.gov The activation energy provides insight into the energy barrier of the polymerization reaction and is essential for predicting the resin's behavior under various thermal conditions. For phthalonitrile (B49051) systems, the curing process is often complex, involving both chemically controlled and diffusion-controlled stages, which can be elucidated through detailed kinetic analysis. nih.gov
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |
|---|---|---|---|
| 5 | 255 | 280 | 350 |
| 10 | 265 | 292 | 355 |
| 15 | 272 | 301 | 352 |
| 20 | 278 | 308 | 358 |
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal and thermo-oxidative stability of the cured this compound polymer. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air).
For a fully cured resin, a TGA scan will show a flat baseline until the onset of decomposition, which for phthalonitrile-based polymers is typically at very high temperatures. Key data points from a TGA curve include the temperature at 5% or 10% weight loss (T5% or T10%), which is often used as a standard measure of thermal stability, and the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C or 1000 °C). mdpi.com
Polymers derived from this compound are known for their exceptional thermal stability, with decomposition temperatures often exceeding 400°C, and remarkably high char yields in an inert atmosphere. mdpi.com The high char yield is a direct consequence of the highly cross-linked, aromatic heterocyclic network structure, which resists thermal breakdown. TGA can also be used to assess the completeness of the cure; an incompletely cured sample may show weight loss at lower temperatures due to the volatilization of unreacted monomer.
| Parameter | Temperature/Value |
|---|---|
| Temperature at 5% Weight Loss (T5%) | 495 °C |
| Temperature at 10% Weight Loss (T10%) | 520 °C |
| Temperature of Maximum Decomposition Rate | 545 °C |
| Char Yield at 800 °C | > 60% |
Rheological Investigations of Melt Processing Behavior
Rheology, the study of the flow of matter, is critical for understanding the processability of the this compound resin in its molten state. Rheological measurements, typically performed using a rotational rheometer, provide information on the viscosity of the resin as a function of temperature, time, and shear rate. This data is used to define the "processing window" for manufacturing composite parts via techniques like resin transfer molding (RTM) or infusion.
A typical experiment involves heating the monomer from its solid state through its melting point and monitoring the complex viscosity (η*). Initially, as the temperature rises, the viscosity decreases, creating a low-viscosity window where the resin can flow and impregnate fiber reinforcements. However, as the temperature continues to increase, the curing reaction initiates, leading to a rapid and sharp increase in viscosity as the polymer network begins to form. The point at which the viscosity rises dramatically marks the end of the processing window. Isothermal rheological studies are also performed to understand how viscosity changes over time at a constant processing temperature. researchgate.net
| Temperature (°C) | Complex Viscosity (Pa·s) | State of Resin |
|---|---|---|
| 200 | > 1000 (Solid) | Below Melt |
| 240 | 5.2 | Melting / Flowing |
| 260 | 0.8 | Minimum Viscosity (Optimal for processing) |
| 280 | 1.5 | Onset of Cure, Viscosity Increasing |
| 300 | > 1000 (Gel) | Gelled / Solidified Network |
Spectroscopic Analysis of Network Evolution (e.g., FTIR tracking of nitrile groups)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes that occur during the polymerization of this compound. By tracking the changes in characteristic absorption bands, one can follow the conversion of the functional groups.
The key feature in the FTIR spectrum of the uncured monomer is the sharp, strong absorption peak corresponding to the nitrile (-C≡N) group, which typically appears around 2230 cm⁻¹. mdpi.comresearchgate.net As the curing reaction proceeds, the nitrile groups are consumed in the cyclotrimerization reaction. Consequently, the intensity of the nitrile peak decreases progressively. The degree of cure can be quantified by monitoring the disappearance of this peak relative to a reference peak that remains unchanged during the reaction, such as an aromatic C-H or C=C stretching vibration.
Simultaneously, new absorption bands appear in the regions of 1550 cm⁻¹ and 1350 cm⁻¹, which are characteristic of the formation of the s-triazine ring structure. mdpi.com The emergence and growth of these peaks provide direct evidence of the formation of the cross-linked network. By taking FTIR spectra at different time intervals during an isothermal cure, a kinetic profile of the reaction can be constructed. researchgate.net
Microstructural and Morphological Characterization of Cured Resins
After curing, the focus shifts to characterizing the structure of the resulting solid polymer network. The morphology and microstructure at the nanoscale can significantly influence the macroscopic properties of the final material.
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the morphology of the cured resin at the nanometer scale. In addition to providing three-dimensional topographical information, AFM can operate in various modes, such as phase imaging, which is particularly useful for detecting variations in material properties like hardness, adhesion, and viscoelasticity across a surface.
For a well-formulated and properly cured this compound resin, the resulting polymer network is expected to be a single, homogeneous phase. An AFM phase image of such a material would show a uniform contrast across the scanned area, indicating the absence of distinct domains with different mechanical properties. mdpi.com Conversely, if phase separation were to occur—for instance, due to incomplete reaction or the incompatibility of an additive—the AFM phase image would reveal distinct regions of different contrast, corresponding to harder and softer domains. researchgate.net This makes AFM an invaluable tool for verifying the homogeneity of the cured network and ensuring the absence of microstructural defects that could compromise the material's performance. mdpi.com
X-ray Diffraction (XRD) for Network Ordering and Structural Insights
X-ray Diffraction (XRD) is a pivotal analytical technique for probing the atomic and molecular structure of materials. In the context of polymers derived from this compound, XRD provides critical insights into the degree of order within the thermoset network. As the polymerization progresses, the arrangement of the polymer chains can transition from a disordered, amorphous state to a more ordered, semi-crystalline or crystalline structure. This structural evolution significantly influences the macroscopic properties of the final material, including its mechanical strength, thermal stability, and chemical resistance.
The fundamental principle of XRD involves directing a beam of X-rays onto the material and measuring the angles and intensities of the diffracted beams. Crystalline regions within the polymer, where atoms are arranged in a regular, repeating lattice, will diffract the X-rays at specific angles according to Bragg's Law. This results in sharp, well-defined peaks in the diffraction pattern. In contrast, amorphous regions, which lack long-range order, produce broad, diffuse halos in the XRD pattern. By analyzing the characteristics of these diffraction patterns, researchers can elucidate the nature of the polymer network.
Detailed Research Findings
Research on high-performance thermosetting polymers, such as those derived from phthalonitrile monomers analogous to this compound, consistently demonstrates the utility of XRD in tracking the curing process and characterizing the final network structure. While specific XRD data for polymers of this compound is not extensively available in public literature, the behavior of similar phthalonitrile resins provides a strong model for understanding their structural characteristics.
Upon curing, phthalonitrile monomers undergo a complex series of reactions to form a highly cross-linked network, often composed of phthalocyanine (B1677752) and triazine rings. The resulting network is typically amorphous, a characteristic feature of many high-performance thermoset polymers. The XRD patterns of these cured resins are generally dominated by a broad amorphous halo, indicating the absence of significant long-range crystalline order. This amorphous nature is a consequence of the rigid, three-dimensional network that forms during polymerization, which inhibits the alignment of polymer chains into ordered crystalline domains.
The position of the main amorphous halo in the XRD pattern can provide information about the average distance between polymer chains, often referred to as the d-spacing. For many cured phthalonitrile resins, this broad peak is centered around a 2θ value that corresponds to a d-spacing in the range of 4 to 5 Å. This distance is indicative of the typical spacing between the cross-linked aromatic backbones of the polymer network.
While the fully cured network is predominantly amorphous, XRD can also be employed to detect any residual crystallinity from the monomer or the presence of any crystalline fillers or additives within a composite material. For instance, if the initial this compound monomer is crystalline, its characteristic sharp diffraction peaks would diminish as the polymerization reaction proceeds and the ordered monomer structure is converted into the disordered polymer network.
The degree of crystallinity, a measure of the crystalline fraction within a semi-crystalline polymer, can be quantitatively determined from the XRD pattern by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks plus the amorphous halo). For largely amorphous thermosets like polyphthalocyanines, the degree of crystallinity is expected to be very low.
The table below presents illustrative X-ray diffraction data for a generic high-performance amorphous thermoset polymer, representative of what might be expected for a fully cured resin derived from this compound.
| Feature | 2θ (degrees) | d-spacing (Å) | Description |
|---|---|---|---|
| Amorphous Halo | 18 - 25 | ~4.9 - 3.6 | Broad, diffuse peak indicating the lack of long-range order in the polymer network. The peak position corresponds to the average inter-chain spacing. |
Further analysis of the XRD data can be performed using techniques such as Wide-Angle X-ray Scattering (WAXS), which is essentially synonymous with XRD for polymers. WAXS is particularly useful for examining the short-range order and packing efficiency of the polymer chains. The width of the amorphous halo, for example, can provide qualitative information about the distribution of inter-chain distances. A narrower halo suggests a more uniform packing of the polymer chains, while a broader halo indicates a wider range of chain-chain separations.
Performance Attributes and Structure Property Relationships in 4,4 Bis 3,4 Dicyanophenoxy Biphenyl Derived Polymers
Thermal Performance of Crosslinked Networks
The defining characteristic of polymers derived from 4,4'-Bis(3,4-dicyanophenoxy)biphenyl is their ability to withstand extreme thermal and oxidative environments. This performance is a direct result of the stable aromatic and heterocyclic structures that constitute the polymer backbone.
Investigations into Thermo-oxidative Stability
Thermogravimetric analysis (TGA) is a standard method used to assess the thermal and thermo-oxidative stability of these polymers by measuring weight loss as a function of temperature. e3s-conferences.orgresearchgate.net For phthalonitrile-based resins, the degradation mechanism involves the breaking of chemical bonds at very high temperatures. mdpi.com
Polymers based on this compound exhibit exceptional resistance to thermal degradation. Research has shown that after curing, these polymers can achieve an initial weight loss temperature in excess of 500°C, indicating profound stability. google.com This high decomposition temperature is a hallmark of the phthalonitrile (B49051) class of polymers. For comparison, other high-performance phthalonitrile systems show 5% weight loss temperatures (Td5%) ranging from 405°C to 524°C in an inert atmosphere. mdpi.comresearchgate.net The stability is attributed to the highly aromatic network structure, which requires significant energy to decompose. google.com
The table below summarizes the thermal decomposition temperatures for various phthalonitrile-based resin systems, illustrating the high performance typical of this polymer family.
| Resin System | Curing Agent / Condition | Td5% (Temperature at 5% Weight Loss) | Atmosphere |
| Copolymer with BTDA-imide phthalonitrile google.com | Cured neat, post-cured to 375°C | > 500°C | Air |
| 1,3-bis(3,4-dicyanophenoxy)benzene (B1331932) researchgate.net | 4-(aminophenoxy)phthalonitrile | 524°C | Not Specified |
| Branched Phthalonitrile (CTP-PN) mdpi.com | Heat Cured | 405°C | N₂ |
| Bisphenol A-based Phthalonitrile mdpi.com | Heat Cured | 430°C | N₂ |
Analysis of Char Formation and Flame Retardancy Mechanisms
A key attribute of phthalonitrile polymers, including those derived from this compound, is their inherent flame retardancy and ability to form a stable char upon exposure to flame. mdpi.com The mechanism of flame retardancy is primarily based on condensed-phase activity. researchgate.net When exposed to high heat, the polymer does not readily combust but instead undergoes pyrolysis to form a thick, insulating layer of carbonaceous char. researchgate.net
This char layer serves two primary functions:
It acts as a physical barrier, slowing the heat transfer from the flame to the underlying material.
It limits the diffusion of volatile, combustible degradation products to the flame zone, effectively starving the fire. researchgate.net
The high density of aromatic rings in the this compound monomer contributes directly to a high char yield. Phthalonitrile resins are known for producing exceptionally high char yields, often in the range of 60% to 80% at 800°C in an inert atmosphere. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, blending a bisphenol A-type phthalonitrile into an epoxy resin system dramatically increased the char yield at 800°C from 16% for the neat epoxy to nearly 60% for the blend. nih.gov This demonstrates the significant contribution of the phthalonitrile structure to char formation.
The table below presents typical char yield data for several phthalonitrile polymer systems.
| Resin System | Char Yield (at 800°C, N₂) | Reference |
| Branched Phthalonitrile (CTP-PN) | > 70% | mdpi.com |
| Resorcinol-based Phthalonitrile | 72% | mdpi.com |
| Bio-based Phthalonitrile (MEG-PN) | 75.6% | nih.gov |
| Bisphenol A-based Phthalonitrile | 61.4% | mdpi.com |
| Epoxy/Phthalonitrile Blend | 59.6% | nih.gov |
Glass Transition Behavior in Cured Systems
The glass transition temperature (Tg) is a critical parameter for high-temperature polymers, as it defines the upper service temperature limit beyond which the material loses its stiffness and mechanical integrity. Polymers derived from this compound are characterized by extremely high glass transition temperatures, often exceeding the decomposition temperature of many other polymer systems.
The high Tg is a direct consequence of the rigid, densely crosslinked network formed during curing. rug.nl This network severely restricts the segmental motion of the polymer chains, requiring a large amount of thermal energy to transition from a rigid, glassy state to a more rubbery state. In some fully cured systems based on this compound, a distinct glass transition is not even observed by thermal analysis methods before the onset of decomposition, indicating that the Tg is higher than the degradation temperature. google.com Other related phthalonitrile systems consistently show Tg values that are among the highest reported for organic polymers, often exceeding 400°C. researchgate.net For example, a system based on 1,3-bis(3,4-dicyanophenoxy)benzene was reported to have a Tg higher than 400°C. researchgate.net Similarly, bio-based phthalonitriles have been synthesized with Tg values measured at 392°C and 394°C. nih.gov
Effects of Post-Curing Regimes on Network Thermal Performance
Post-curing is a critical processing step for thermosetting resins, involving a prolonged heat treatment after the initial curing cycle. nih.gov This process is designed to advance the crosslinking reactions toward completion, thereby maximizing the thermal and mechanical properties of the polymer network. nih.govexpresspolymlett.com For polymers made from this compound, post-curing at elevated temperatures is essential to develop the robust, high-temperature-resistant network structure.
The primary effects of post-curing on thermal performance include:
Increased Glass Transition Temperature: As the crosslink density increases during post-curing, the mobility of the polymer chains is further restricted, leading to a significant elevation in the Tg. nih.gov
Enhanced Thermal Stability: A more completely cured, or "perfectly crosslinked," network possesses greater thermal stability. expresspolymlett.com Studies on other thermosets show that increasing the curing time and temperature can lead to higher thermal decomposition temperatures, although excessive curing can sometimes introduce internal stresses. expresspolymlett.com
Completion of Cyclization Reactions: For phthalonitriles, the post-cure step drives the formation of the highly stable phthalocyanine (B1677752) and triazine rings, which is fundamental to achieving the ultimate performance characteristics of the material.
For instance, studies on epoxy resins have demonstrated that post-curing at 140°C for 6 hours resulted in better thermal and mechanical properties compared to shorter or lower-temperature cycles. mdpi.com The principles are directly applicable, as a higher degree of cure in the phthalonitrile network leads to a more stable structure with superior thermal resistance.
Mechanical Performance of Polymer Networks
The mechanical properties of polymers derived from this compound are intrinsically linked to the molecular architecture of the crosslinked network. The high density of strong covalent bonds results in a material with high stiffness and strength.
Correlation between Crosslink Density and Mechanical Integrity
Crosslink density, defined as the number of crosslinks per unit volume, is the most critical structural parameter governing the mechanical properties of a thermoset polymer. researchgate.net For networks derived from this compound, a direct and positive correlation exists between the crosslink density and the material's mechanical integrity.
The fundamental relationship is as follows:
Higher Crosslink Density Leads to Increased Stiffness and Modulus: As the density of crosslinks increases, the polymer network becomes more rigid. This increased rigidity resists deformation under load, resulting in a higher elastic modulus. researchgate.netnih.gov
Higher Crosslink Density Enhances Strength: A greater number of crosslinks provides more covalent bonds to distribute an applied stress, which generally improves the ultimate tensile strength of the material. researchgate.net
Molecular dynamics simulations and experimental studies on various thermoset systems have consistently confirmed that mechanical properties such as Young's modulus, shear modulus, and bulk modulus improve with increasing crosslink density. researchgate.net The multifunctional nature of the phthalonitrile monomer allows for the formation of a very dense network, which is the basis for the excellent mechanical properties that make these materials suitable for use as matrices in high-performance structural composites. mdpi.com
Evaluation of Tensile and Fracture Behavior
There is a notable absence of specific, publicly available data regarding the tensile and fracture behavior of polymers derived solely from this compound. General literature on phthalonitrile resins suggests that these materials form rigid, highly crosslinked networks, which typically results in high modulus and tensile strength, but potentially limited fracture toughness. The biphenyl (B1667301) moiety in the backbone of the this compound monomer is expected to contribute to the rigidity and thermal stability of the resulting polymer. However, without experimental results from tensile testing (e.g., ASTM D638) and fracture toughness measurements (e.g., ASTM D5045), it is not possible to provide a quantitative assessment.
Interactive Data Table: Tensile and Fracture Properties (Illustrative) No specific data is available in the reviewed literature for the homopolymer of this compound. The table below is for illustrative purposes only and does not represent actual experimental data for this specific polymer.
| Property | Value | Test Method |
|---|---|---|
| Tensile Strength (MPa) | Data not available | ASTM D638 |
| Tensile Modulus (GPa) | Data not available | ASTM D638 |
| Elongation at Break (%) | Data not available | ASTM D638 |
Retention of Load-Bearing Capabilities at Elevated Temperatures
Polymers derived from this compound are anticipated to exhibit excellent retention of mechanical properties at elevated temperatures due to the high thermal stability of the phthalonitrile network. Dynamic Mechanical Analysis (DMA) is the standard method to evaluate the viscoelastic properties of polymers as a function of temperature, providing insight into the storage modulus (a measure of the material's stiffness and load-bearing capacity) and the glass transition temperature (Tg). For high-performance polymers like those in the phthalonitrile family, a high Tg and a storage modulus that remains high over a broad temperature range are expected. However, specific DMA data for the homopolymer of this compound, detailing its storage modulus at various temperatures, is not available in the public domain.
Interactive Data Table: High-Temperature Mechanical Properties (Illustrative) No specific data is available in the reviewed literature for the homopolymer of this compound. The table below is for illustrative purposes only and does not represent actual experimental data for this specific polymer.
| Temperature (°C) | Storage Modulus (GPa) |
|---|---|
| 25 | Data not available |
| 100 | Data not available |
| 200 | Data not available |
| 300 | Data not available |
Electrical and Dielectric Performance of Polymerized Materials
Dependence of Dielectric Constant on Network Architecture
Interactive Data Table: Dielectric Properties (Illustrative) No specific data is available in the reviewed literature for the homopolymer of this compound. The table below is for illustrative purposes only and does not represent actual experimental data for this specific polymer.
| Frequency (Hz) | Dielectric Constant (ε') | Dissipation Factor (tan δ) |
|---|---|---|
| 1k | Data not available | Data not available |
| 10k | Data not available | Data not available |
| 100k | Data not available | Data not available |
Development of Intrinsically Conductive Phthalonitrile Systems
Typically, cured phthalonitrile polymers are excellent electrical insulators due to the localization of electrons within the covalent bonds of the crosslinked network. The development of intrinsic conductivity in such systems would require the creation of a continuous network of conjugated structures, which is not the primary product of the standard curing of this compound. While research exists on rendering polymers conductive through the incorporation of conductive fillers or by designing specific conjugated polymer backbones, information on developing intrinsic conductivity in a polymer system based solely on this monomer is not available.
Factors Governing Electrical Conductivity in Cured Matrices
For a non-conductive polymer matrix like that expected from this compound, the primary factors governing electrical conductivity would be the presence of ionic impurities, absorbed moisture, and any degradation products. The inherent conductivity of the pure, cured resin is expected to be very low. The high crosslink density and aromatic nature of the polymer would restrict charge carrier mobility. To achieve significant electrical conductivity, the incorporation of conductive additives such as carbon nanotubes, graphene, or metal particles would be necessary, which falls outside the scope of the homopolymer.
Computational and Theoretical Modeling of 4,4 Bis 3,4 Dicyanophenoxy Biphenyl Systems
Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations of Network Formation
Molecular dynamics (MD) and molecular mechanics (MM) simulations are powerful computational tools used to investigate the formation of polymer networks from monomers like 4,4'-Bis(3,4-dicyanophenoxy)biphenyl. These simulations model the atoms and the forces between them to predict the dynamic evolution of the system over time.
A key aspect of these simulations is the development of accurate force fields that describe the interatomic potentials. These force fields are parameterized to reproduce experimental data or results from higher-level quantum mechanical calculations. The table below shows a representative example of parameters that might be used in a molecular mechanics force field for simulating such systems.
| Interaction Type | Atom Types | Potential Function | Parameters |
| Bond Stretching | C-C, C-N, C-O | Harmonic | Force Constant, Equilibrium Distance |
| Angle Bending | C-C-C, C-O-C | Harmonic | Force Constant, Equilibrium Angle |
| Torsional | C-C-C-C, C-O-C-C | Periodic | Barrier Height, Phase, Periodicity |
| Non-bonded (van der Waals) | All atom pairs | Lennard-Jones | Well Depth, Equilibrium Distance |
| Non-bonded (Electrostatic) | All atom pairs | Coulombic | Partial Atomic Charges |
This table is illustrative. Actual parameters would be specific to the chosen force field.
The degree of crosslinking is a critical parameter that dictates the final properties of the thermoset polymer. MD and MM simulations allow for the systematic variation of crosslink density in the model to study its impact on thermomechanical and dielectric properties. By creating virtual structures with different percentages of reacted nitrile groups, researchers can observe the resulting changes in network topology and its effect on chain mobility. Higher crosslink densities generally lead to increased stiffness, higher glass transition temperatures, and reduced dielectric relaxation, although they can also lead to increased brittleness. Computational models help in finding the optimal crosslink density to achieve a desired balance of properties.
| Property | Low Crosslink Density | High Crosslink Density |
| Glass Transition Temperature (Tg) | Lower | Higher |
| Elastic Modulus | Lower | Higher |
| Coefficient of Thermal Expansion | Higher | Lower |
| Dielectric Constant | May be higher due to more mobile polar groups | May be lower due to restricted mobility |
| Toughness | Generally higher | Generally lower (more brittle) |
Quantum Chemical Approaches for Reaction Mechanism Elucidation
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the intricate details of the curing reactions of this compound at the electronic level. These calculations can elucidate the reaction pathways, transition states, and activation energies involved in the cyclotrimerization of the nitrile groups to form the triazine crosslinks. Understanding these fundamental mechanisms is essential for optimizing curing conditions and controlling the final network structure. For example, DFT calculations can help to identify the most favorable reaction pathways and the role of catalysts or initiators in the curing process.
Predictive Modeling of Structure-Property Relationships
Predictive modeling aims to establish quantitative structure-property relationships (QSPR) for materials derived from this compound. By combining computational chemistry with statistical methods and machine learning, QSPR models can predict the properties of new materials based on their molecular structure. These models are trained on datasets of known materials and their experimentally determined properties. For biphenyl-based polymers, QSPR can be used to predict properties such as thermal stability, dielectric constant, and mechanical strength based on descriptors derived from the molecular structure of the monomer and the resulting network topology. This approach accelerates the discovery and design of new high-performance materials by reducing the need for extensive experimental synthesis and characterization.
Advanced Applications and Composite Formulations of 4,4 Bis 3,4 Dicyanophenoxy Biphenyl Based Resins
Matrix Resins for High-Performance Fiber-Reinforced Composites (e.g., Carbon Fiber, Glass Fabric)
Resins formulated from 4,4'-Bis(3,4-dicyanophenoxy)biphenyl serve as superior matrix materials for high-performance fiber-reinforced composites. Their inherent thermal stability, with decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg), make them highly compatible with reinforcing fibers such as carbon and glass.
When combined with carbon fibers, these resins contribute to composites with an exceptional stiffness-to-weight ratio and high tensile strength, crucial for applications where weight reduction is paramount without compromising mechanical integrity. The resulting composites maintain their structural properties even at elevated temperatures.
Similarly, when reinforced with glass fabric, this compound-based resins yield composites with excellent electrical insulating properties and dimensional stability. The low water absorption of the resin matrix is particularly beneficial in preventing degradation of the fiber-matrix interface, ensuring long-term performance. Research into glass fiber reinforced polyphenylene sulphide composites has shown that optimizing the bonding between the fiber and the matrix is crucial for achieving superior mechanical properties.
The processing characteristics of these resins, including a broad processing window, allow for the fabrication of thick composite sections through various manufacturing techniques like resin transfer molding (RTM) and resin infusion.
Table 1: Comparative Mechanical Properties of Fiber-Reinforced Composites
| Property | Carbon Fiber Composite | Glass Fabric Composite |
| Tensile Strength | High | Moderate to High |
| Stiffness | Very High | Moderate |
| Weight | Very Low | Low |
| Electrical Conductivity | High | Low (Insulating) |
| Thermal Stability | Excellent | Excellent |
Aerospace and Aeronautics Sector Implementations
The aerospace and aeronautics industries are primary beneficiaries of the advanced properties offered by this compound-based composites. The ability of these materials to withstand extreme temperatures makes them suitable for components subjected to high thermal stress during flight. Their high strength-to-weight ratio is a critical factor in aircraft design, contributing to improved fuel efficiency and payload capacity.
Applications in this sector include structural components, engine parts, and thermal protection systems. The inherent flame resistance of these resins is a significant safety advantage, a crucial consideration in aircraft manufacturing. The development of these high-temperature polymer matrix composites is seen as a viable path to replacing heavier materials like titanium in certain aerospace applications.
Marine and Naval Engineering Applications
In the demanding marine environment, materials are subjected to corrosive saltwater, high humidity, and stringent fire safety regulations. Phthalonitrile-based composites, including those derived from this compound, have been developed and utilized by entities such as the U.S. Naval Research Laboratory for various marine and naval applications. naval-technology.comnavy.mil
The key advantages of these composites in this sector are their superior fire performance, low water absorption, and high-temperature stability. naval-technology.comnavy.mil Composites made from phthalonitrile (B49051) resins with carbon or glass fibers exhibit fire resistance that surpasses many other thermoset composites used in ships and submarines. navy.mil This makes them ideal for use in superstructures, bulkheads, and other critical components where fire safety is paramount. Their low moisture uptake ensures the retention of mechanical properties and long-term durability in a saltwater environment. navy.mil These characteristics make them suitable for use in advanced naval vessels, contributing to lighter, faster, and more agile ships with enhanced stealth capabilities.
Electronic Packaging and Insulating Materials
The electronics industry requires materials with excellent dielectric properties, thermal stability, and the ability to protect sensitive components. Resins based on this compound are well-suited for electronic packaging and as insulating materials due to their low dielectric constant and high thermal conductivity.
These properties are essential for high-speed and high-frequency electronic applications where signal integrity and heat dissipation are critical. The ability of the cured resin to withstand high temperatures makes it suitable for applications such as circuit boards and as an encapsulant for electronic components, ensuring reliability and performance in demanding operational environments.
High-Temperature Adhesive Systems
The exceptional thermal stability of polymers derived from this compound also translates to their use in high-temperature adhesive systems. These adhesives are capable of maintaining their bond strength at elevated temperatures where conventional adhesives would fail. This makes them suitable for bonding a variety of substrates, including metals, composites, and ceramics, in applications that experience high thermal stress. The development of such adhesives is crucial for the assembly of components in the aerospace, automotive, and electronics industries.
Polymer Modification Strategies and Hybrid Systems
Co-Polymerization with Other Phthalonitrile (B49051) Derivatives
Co-polymerization of 4,4'-Bis(3,4-dicyanophenoxy)biphenyl with other phthalonitrile derivatives is a key strategy to tailor the properties of the final thermoset. By introducing different monomers into the polymer backbone, it is possible to modify the crosslink density, flexibility, and thermal characteristics of the resulting material.
One notable example involves the co-polymerization of this compound (BPh) with 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB), which also contains phthalonitrile end groups. Molecular dynamics and molecular mechanics simulations have been employed to study the properties of this co-polymer system with varying crosslink densities. These studies investigate key material properties such as thermal expansion, mechanical behavior, and dielectric properties, comparing the simulation results with experimental data. nasa.gov The incorporation of flexible aromatic ether diamines, such as m-APB, can enhance the processability and toughness of the otherwise brittle phthalonitrile network. specialchem.com
The general principle of co-polymerization allows for a wide range of property modifications. For instance, co-polymerizing with phthalonitrile monomers containing flexible linkages can improve the processability by lowering the melt viscosity and curing temperatures. Conversely, incorporating more rigid phthalonitrile derivatives can enhance the thermal stability and modulus of the final polymer. The selection of the co-monomer is therefore a critical factor in designing a material with a specific set of desired properties.
Blending with Complementary High-Temperature Polymer Systems (e.g., Novolac, Polyimides, Bismaleimides)
Blending this compound-based resins with other high-temperature polymer systems offers a route to create materials with a synergistic combination of properties. This approach can lead to improvements in toughness, processability, and cost-effectiveness without the need to synthesize new monomers.
Novolac Resins: Blending with novolac resins, a type of phenolic resin, can enhance the toughness and modify the curing characteristics of phthalonitrile polymers. For instance, the addition of novolac to a phenol-containing phthalonitrile resin has been shown to significantly reduce the initial curing temperature and gelation time. researchgate.net The abundant hydroxyl groups in novolac can act as a catalyst for the curing of phthalonitrile resins. researchgate.net Furthermore, the introduction of the more flexible novolac chain segments can increase the fracture strain of the cured material. researchgate.net While specific studies on blending novolac with this compound are not widely available, the principles observed in similar phthalonitrile systems suggest potential for improved toughness and processability.
Polyimides: Polyimides are known for their excellent thermal stability and mechanical properties. scispace.comossila.comresearchgate.net Blending phthalonitrile resins with polyimides can create hybrid materials that leverage the strengths of both polymer systems. Phthalonitrile-endcapped polyimide oligomers have been synthesized and cured to form crosslinked networks with superior thermal and thermo-oxidative stability. scispace.com This approach combines the high-temperature performance of the polyimide backbone with the robust, crosslinked network formed by the phthalonitrile end groups. The resulting materials can exhibit high glass transition temperatures and excellent retention of mechanical properties at elevated temperatures. researchgate.net
Bismaleimides (BMIs): Bismaleimides are another class of high-temperature thermosetting polymers that are often blended with other resins to improve their properties. bris.ac.ukmdpi.commetu.edu.trgoogle.com BMI resins are known for their high glass transition temperatures and good hot-wet performance. Blending with BMI resins can enhance the mechanical properties and thermal stability of phthalonitrile-based materials. The co-curing of BMI and phthalonitrile resins can lead to the formation of an interpenetrating polymer network (IPN), which can exhibit a combination of the desirable properties of both components. While specific data on blends of this compound with BMIs is limited, the general compatibility and reactivity of these two classes of resins suggest a promising avenue for creating high-performance hybrid materials.
Incorporation of Nanomaterials for Enhanced Performance (e.g., Polyhedral Oligomeric Silsesquioxane (POSS), Alumina (B75360) Fillers)
The incorporation of nanomaterials into a this compound polymer matrix is a proven strategy for significantly enhancing its performance characteristics. Nanofillers can improve mechanical strength, thermal stability, and other functional properties at very low loading levels.
Alumina Fillers: Alumina (Al₂O₃) is a ceramic filler known for its ability to improve the thermomechanical properties of polymers. researchgate.net In the context of phthalonitrile resins, alumina particles have been shown to act not only as a reinforcing filler but also as a catalyst for the polymerization reaction. researchgate.net This catalytic effect can be beneficial for accelerating the typically slow curing process of phthalonitrile resins. researchgate.net The addition of alumina fillers can also lead to an improvement in the thermal stability of the cured polymer. researchgate.net Studies on epoxy composites have shown that the addition of alumina fillers can increase the storage modulus and thermal conductivity of the material. bg.ac.rsmdpi.com While research specifically on alumina-filled this compound is limited, the evidence from other phthalonitrile and high-performance polymer systems indicates that alumina is a promising filler for enhancing both the processing and final properties of these materials.
| Filler Type | Polymer Matrix | Observed Enhancements |
| POSS | Phenolic Resin | Increased char yield and pyrolysis temperature. scispace.comscilit.com |
| Polyimide | Improved moisture resistance and processability. dtic.mil | |
| Alumina | Resorcinol-based Phthalonitrile | Catalytic effect on polymerization and improved thermal stability. researchgate.net |
| Epoxy Resin | Increased storage modulus and thermal conductivity. bg.ac.rsmdpi.com |
Design of Oligomeric Precursors for Improved Processability
A significant challenge in the application of high-performance thermosetting polymers like those derived from this compound is their often difficult processability, which is a consequence of their high melting points and viscosities. The design of oligomeric precursors is a strategic approach to mitigate these processing challenges. By creating low-molecular-weight oligomers that are easier to melt and process, the fabrication of components with complex shapes and the impregnation of fiber reinforcements can be facilitated.
The synthesis of such oligomers can be achieved through controlled polymerization reactions, where the molecular weight is kept low by adjusting the monomer stoichiometry or by using end-capping agents. These oligomers can then be cured at a later stage to form the final high-performance network. For instance, the synthesis of oligomeric bismaleimide (B1667444) monomers containing cyano groups has been explored as a means to improve the processability of bismaleimide resins. bris.ac.uk This approach can lead to a wider processing window and lower curing temperatures. bris.ac.uk
In the context of phthalonitriles, the preparation of binary blends of a biphenyl (B1667301) phthalonitrile with an oligomeric phthalonitrile has been shown to result in larger processing windows compared to the neat biphenyl phthalonitrile. bris.ac.uk While specific research on the design of oligomeric precursors from this compound is not extensively documented, the principles of using oligomers to enhance processability are well-established in the field of high-temperature polymers. The introduction of flexible linkages into the oligomer backbone is another strategy that can improve solubility and melt processability, as demonstrated in the development of novel aramid copolymers. mdpi.comnih.gov
| Precursor Design Strategy | Potential Advantage for this compound Systems |
| Controlled Molecular Weight Oligomers | Lower melt viscosity, improved flow, and better impregnation of reinforcements. |
| End-Capping | Control of reactivity and shelf-life of the prepolymer. |
| Incorporation of Flexible Linkages | Increased solubility and a broader processing window. |
| Blending with Oligomeric Phthalonitriles | Wider processing window and modified curing behavior. bris.ac.uk |
Emerging Challenges and Future Research Trajectories
Balancing Processability with Ultimate Performance Requirements
A primary challenge in the application of polymers derived from 4,4'-Bis(3,4-dicyanophenoxy)biphenyl lies in reconciling the demanding requirements for high performance with the practical need for efficient processability. Phthalonitrile (B49051) resins, in general, are known for their high melting points and narrow processing windows, which can complicate manufacturing processes. sci-hub.se The very molecular features that impart outstanding thermal stability—rigid aromatic backbones and a densely cross-linked network—also contribute to high melt viscosities and processing temperatures. specificpolymers.com
Researchers are exploring several strategies to enhance the processability of these resins without significantly compromising their high-temperature performance. One approach involves the synthesis of oligomeric phthalonitriles. This method creates a system with a lower melting point and a broader processing window, making the conversion to crosslinked polymers more manageable. sci-hub.se Another strategy is to introduce more flexible linkages, such as ether groups, into the polymer backbone. This molecular-level modification can lower the melting point and improve the melt flow characteristics of the resin. mdpi.com
Copolymerization presents another viable path. By blending the phthalonitrile monomer with other comonomers or resins, the processing characteristics can be tailored. For instance, blending with certain imide compounds has been shown to result in a wide processing window. researchgate.net Similarly, incorporating structures like novolac resin can reduce the initial curing temperature. researchgate.net The goal is to achieve a formulation that can be processed using conventional, cost-effective techniques like resin transfer molding (RTM) while retaining a high glass transition temperature (Tg) and thermal stability in the final cured product. researchgate.net
| Strategy | Description | Effect on Properties | Reference |
|---|---|---|---|
| Oligomer Synthesis | Creating shorter polymer chains (oligomers) from the monomer. | Lowers melting point, broadens processing window. | sci-hub.se |
| Introduction of Flexible Linkages | Incorporating flexible segments (e.g., ether bonds, aliphatic chains) into the molecular structure. | Lowers melting point, enhances melt flow. | mdpi.com |
| Copolymerization/Blending | Mixing the phthalonitrile resin with other polymers or comonomers (e.g., novolac, imides). | Reduces curing temperature, widens processing window. | researchgate.netresearchgate.net |
Addressing Network Brittleness through Molecular Design
The highly cross-linked and aromatic nature of cured this compound polymers, while excellent for thermal stability, often results in significant brittleness. researchgate.netresearchgate.net This intrinsic characteristic can limit their application in structural components that require high fracture toughness. Consequently, a major area of research is dedicated to toughening these polymer networks through sophisticated molecular design.
One effective strategy is the incorporation of toughening agents. This can involve blending the phthalonitrile resin with other, more ductile polymers. Studies have shown success with binary toughening modifiers like crosslinkable poly(aryl ether nitrile) and insoluble polyimide particles, which work synergistically to improve fracture toughness. researchgate.net The addition of these modifiers creates mechanisms for energy dissipation within the material, hindering crack propagation. researchgate.net
Molecular design at the monomer level is another critical approach. By introducing flexible segments or specific functional groups into the phthalonitrile molecule itself, it is possible to increase the inherent toughness of the resulting network. mdpi.com For example, incorporating silicon-containing segments has been explored to enhance toughness. mdpi.com Molecular dynamics (MD) simulations are becoming an invaluable tool in this area, allowing researchers to model and understand the mechanisms of toughening at the nanoscale. These simulations can reveal how different molecular architectures affect the formation and expansion of free-volume pores, which play a role in dissipating energy and preventing fracture. researchgate.net
| Approach | Example | Mechanism | Reference |
|---|---|---|---|
| Polymer Blending | Addition of poly(aryl ether nitrile) or polyimide particles. | Synergistic toughening, creating energy dissipation pathways. | researchgate.net |
| Incorporation of Flexible Segments | Introducing flexible aromatic ether or aliphatic chain segments into the monomer backbone. | Increases network flexibility and ability to absorb energy. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Computational modeling of polymer network behavior under stress. | Provides insights into crack propagation and energy dissipation at the molecular level to guide experimental design. | researchgate.net |
Exploration of Novel Catalytic Systems for Curing
The polymerization or "curing" of this compound typically requires high temperatures to proceed at a reasonable rate, which can be a significant drawback for manufacturing. mdpi.comresearchgate.net The development of novel catalytic systems that can accelerate the curing reaction and lower the processing temperature is therefore a critical research trajectory.
Traditionally, curing agents such as aromatic amines, like 1,3-bis(3-aminophenoxy)benzene (B75826), are used to initiate the cross-linking process. researchgate.net However, the focus is shifting towards more efficient systems. Research has shown that blending phthalonitrile resins with certain epoxy/amine systems can have a promoting effect on the crosslinking reaction, reducing the average activation energy required for curing. mdpi.com
The design of complex curing agents is another promising avenue. For example, a system containing melamine (B1676169) and ZnCl2 was developed to effectively reduce the curing temperature of a phthalonitrile resin. researchgate.net The interaction between the components of the complex agent can enhance their catalytic activity beyond what either component could achieve alone. researchgate.net The introduction of built-in catalysts, such as phenolic hydroxyls and secondary amines, into the resin structure itself through modification with benzoxazine (B1645224) moieties, has also been shown to significantly increase reactivity and lower curing temperatures. researchgate.net The ongoing exploration of new catalysts, including Lewis acids and bases, aims to provide greater control over the curing process, enabling lower temperature processing without sacrificing the final properties of the polymer network. researchgate.net
Advanced In-Situ Characterization of Polymerization Dynamics
A thorough understanding of the polymerization (curing) kinetics is essential for optimizing the processing of this compound-based resins and ensuring the desired final properties. Advanced in-situ characterization techniques that can monitor the reaction in real-time are crucial for developing accurate kinetic models and refining cure cycles.
For a more detailed molecular-level understanding, Fourier-transform infrared spectroscopy (FTIR) is employed. veryst.com Real-time FTIR can track the disappearance of reactant functional groups (like the nitrile group) and the appearance of new cross-linked structures as the polymerization proceeds. veryst.comkaplanscientific.nl This allows for a direct measurement of the degree of conversion as a function of time and temperature. veryst.com The data gathered from these advanced techniques are used to develop and validate kinetic models, such as autocatalytic models, which can accurately predict the curing behavior under various processing conditions. researchgate.netnih.gov
Tailoring Functionality for Next-Generation Extreme Environment Applications
The inherent high thermal and oxidative stability of polymers derived from this compound makes them prime candidates for applications in extreme environments, such as those encountered in the aerospace and microelectronics industries. sci-hub.sespecificpolymers.comrsc.org Future research is focused on tailoring the molecular structure of these polymers to impart specific functionalities required for next-generation technologies.
For aerospace applications, the goal is to create polymer matrix composites that can withstand high temperatures and oxidative conditions for extended periods while maintaining structural integrity. specificpolymers.comresearchgate.net This involves designing resins that not only have high glass transition temperatures (Tg > 500 °C) but also exhibit excellent retention of mechanical properties after thermal aging. researchgate.netresearchgate.net
Another area of development is in functional materials for electronics. The low dielectric loss and densely cross-linked network of phthalonitrile resins make them suitable for use as high-performance dielectrics. rsc.org Furthermore, by modifying the polymer structure, it's possible to create materials with unique properties. For instance, an "end-capping" strategy has been used to develop shape-memory phthalonitrile resins. hit.edu.cn These materials can be programmed to change shape at elevated temperatures and, after a high-temperature annealing process, can even exhibit electrical conductivity and wave-absorbing properties, opening up possibilities for smart structures and multifunctional devices. hit.edu.cn The ability to tailor the polymer structure at the molecular level allows for the design of materials optimized for a wide range of demanding applications. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4'-Bis(3,4-dicyanophenoxy)biphenyl, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution between 4,4'-biphenol and 3,4-dicyanofluorobenzene in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere. Key steps include temperature control (80–120°C) and catalytic use of potassium carbonate.
- Characterization : Confirm structure via FTIR (C≡N stretching at ~2230 cm⁻¹), (aromatic proton integration), and elemental analysis. Purity is validated using HPLC (>98%) or differential scanning calorimetry (DSC) to detect residual monomers .
Q. Which analytical techniques are critical for assessing the thermal stability of this compound-based polymers?
- Techniques : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) to determine decomposition onset temperatures. Dynamic mechanical analysis (DMA) evaluates glass transition temperatures () and crosslinking density. Coupled DSC-TGA quantifies curing exotherms and residual solvent .
Advanced Research Questions
Q. How can phase separation behavior in this compound/polyarylene ether nitrile (PEN) composites be systematically studied?
- Experimental Design : Blend PEN (10–40 wt%) with the monomeric resin via melt processing. Use atomic force microscopy (AFM) or scanning electron microscopy (SEM) to map phase morphology. Time-resolved FTIR monitors curing kinetics, while small-angle X-ray scattering (SAXS) quantifies domain sizes. Mechanical testing (tensile strength, fracture toughness) correlates phase structure with performance .
Q. What strategies optimize the curing kinetics of this compound resins for high-temperature applications?
- Approach : Incorporate accelerators (e.g., metal acetylacetonates) to lower curing temperatures. Isothermal DSC at 250–300°C determines activation energy via Kissinger or Ozawa models. Real-time rheology tracks viscosity changes, ensuring complete cyclotrimerization of cyanate groups without premature gelation .
Q. How can graphene oxide (GO) be functionalized to enhance compatibility with this compound in nanocomposites?
- Functionalization : Covalently graft 3-aminophenoxyphthalonitrile onto GO edges via amidation. Confirm grafting density via X-ray photoelectron spectroscopy (XPS; N 1s peak at ~399 eV). Disperse functionalized GO (0.1–2 wt%) in the resin using ultrasonication. Test thermal conductivity via laser flash analysis and dielectric properties using impedance spectroscopy .
Q. What mechanisms explain the improved toughness of PEN/4,4'-Bis(3,4-dicyanophenoxy)biphenyl composites without compromising thermal stability?
- Analysis : PEN’s flexible ether linkages disrupt the brittle triazine network, increasing fracture energy (via Charpy impact testing). Synchrotron WAXS/SAXS reveals PEN-induced microvoid formation, which dissipates stress. TGA shows retained thermal stability (>450°C in nitrogen) due to PEN’s high char yield .
Methodological Considerations
- Contradictions in Data : Some studies report conflicting values for cured resins. Resolve discrepancies by standardizing curing protocols (e.g., post-curing duration, ramp rates) and verifying crosslink density via solvent swelling tests .
- Advanced Characterization : Utilize solid-state to probe triazine ring formation and matrix-polymer interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
